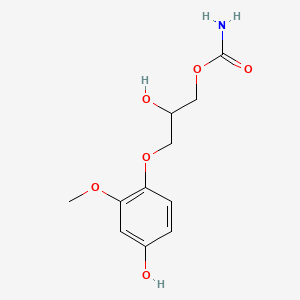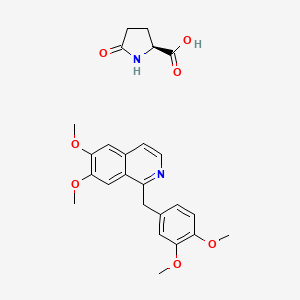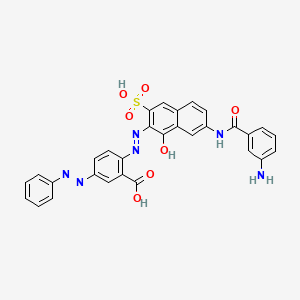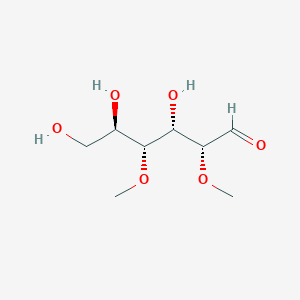
2,4-Di-O-methyl-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the 2nd and 4th positions are replaced by methoxy groups. This modification alters the chemical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-O-methyl-D-glucose typically involves the selective methylation of D-glucose. One common method is the methylation of glucose using dimethyl sulfate in a basic solution, followed by hydrolysis to yield the desired product . Another approach involves the use of methyl iodide and silver oxide in N,N-dimethylmethanamide solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-O-methyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide and silver oxide in N,N-dimethylmethanamide solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Di-O-methyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Di-O-methyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups at the 2nd and 4th positions influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-glucose: Another methylated derivative of D-glucose with four methoxy groups.
1,2,3,4,6-Pentagalloyl glucose: A gallotannin with multiple galloyl groups attached to the glucose molecule.
Uniqueness
2,4-Di-O-methyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity and binding are required.
Properties
CAS No. |
19887-43-5 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI Key |
UITMJPZVJJKFBV-ULAWRXDQSA-N |
Isomeric SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O |
Canonical SMILES |
COC(C=O)C(C(C(CO)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


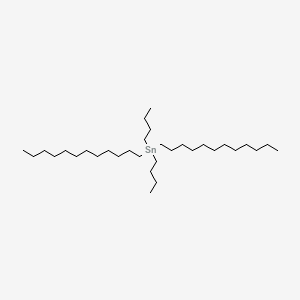

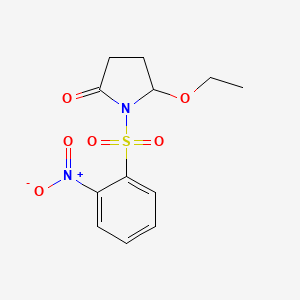

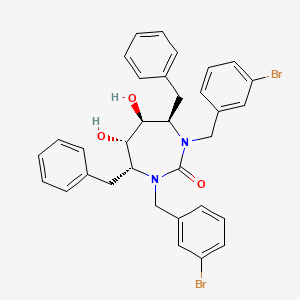
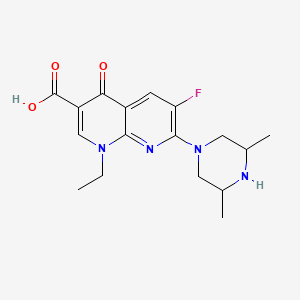
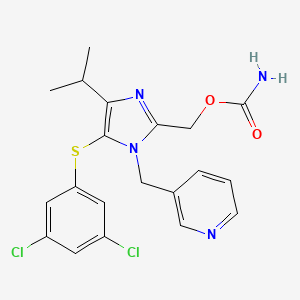
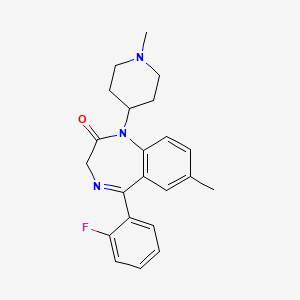
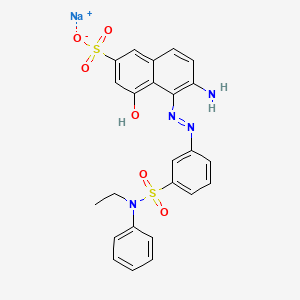
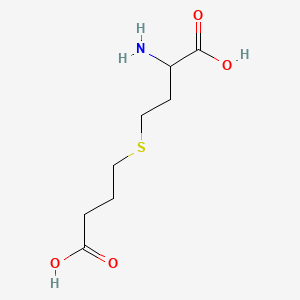
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
